1-(3,5-Dimethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one
Description
1-(3,5-Dimethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a 1,2,4-oxadiazole ring substituted with a 4-(trifluoromethyl)phenyl group at position 3 and a 3,5-dimethylphenyl moiety at position 1 of the pyrrolidinone core.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2/c1-12-7-13(2)9-17(8-12)27-11-15(10-18(27)28)20-25-19(26-29-20)14-3-5-16(6-4-14)21(22,23)24/h3-9,15H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAIZVGGFBFJDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,5-Dimethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The pyrrolidinone ring can be introduced via cyclization of appropriate amine precursors. Industrial production methods may involve optimized reaction conditions such as controlled temperatures, catalysts, and solvents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(3,5-Dimethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures
Scientific Research Applications
Anticancer Applications
The compound has been studied for its anticancer properties , showing promise in inhibiting the growth of various cancer cell lines. Research indicates that it may exert its effects through several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression. Preliminary studies suggest that this compound may also inhibit specific kinases, leading to reduced cancer cell proliferation.
- Induction of Apoptosis : The compound appears to promote apoptotic pathways in cancer cells. In vitro studies have demonstrated its ability to induce apoptosis in several cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis |
| HeLa (Cervical) | 3.8 | Cell cycle arrest |
| A549 (Lung) | 6.0 | Inhibition of kinase activity |
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory effects . Studies indicate that it can reduce levels of pro-inflammatory cytokines in various inflammation models. This suggests potential applications in treating inflammatory diseases.
Case Studies
Several case studies illustrate the biological activity and potential therapeutic applications of this compound:
- MCF-7 Cells Study : Treatment with the compound resulted in significant decreases in cell viability and increases in apoptotic markers after 24 hours.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to controls, suggesting systemic efficacy and potential for further development as an anticancer agent.
- Pharmacokinetics : Research indicates favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the oxadiazole and pyrrolidinone rings contributes to its ability to interact with biological macromolecules, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The trifluoromethyl group in the target compound enhances electron-withdrawing properties compared to electron-donating methoxy (in ) or neutral cyclopropyl (in ). This may influence reactivity, binding affinity, or photophysical behavior.
- Halogen vs. Heterocyclic Moieties : The 3-pyridinyl group () offers hydrogen-bonding capability, whereas halogens (F, Cl in ) contribute to lipophilicity and metabolic stability.
Crystallographic and Structural Insights
Crystallographic data for related compounds (e.g., torsion angles and bond lengths in ) suggest that substituents influence molecular conformation. For example, nitrophenyl and tetrahydroquinoline derivatives exhibit torsion angles around 120° (e.g., 119.7°–120.7° in ), which may correlate with the planarity of the oxadiazole ring. The SHELX software suite is critical for resolving such structural details, enabling comparisons of steric and electronic effects across analogs.
Research Findings and Implications
Pharmacological Relevance
- Fluorinated Analogs : The 4-fluorophenyl derivative () and 3-chloro-4-fluorophenyl analog () highlight the role of halogens in improving bioavailability and resistance to oxidative metabolism. The CF₃ group in the target compound may further enhance metabolic stability.
- Heterocyclic Moieties : Pyridinyl () and phenyl () groups on the oxadiazole ring modulate solubility and π-π stacking interactions, with pyridine’s nitrogen offering additional binding sites.
- Steric vs.
Biological Activity
1-(3,5-Dimethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H19F3N2O
- Molecular Weight : 358.36 g/mol
The compound features a pyrrolidinone core substituted with a dimethylphenyl group and a trifluoromethylphenyl oxadiazole moiety, which contributes to its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Antimicrobial Activity
Recent research has demonstrated that derivatives of compounds containing trifluoromethyl groups exhibit potent antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with low minimum inhibitory concentrations (MIC) indicating strong bactericidal effects .
Anti-inflammatory Activity
Inhibition of cyclooxygenase (COX) enzymes is a well-documented mechanism for anti-inflammatory agents. Studies suggest that the incorporation of oxadiazole rings enhances COX-II selectivity while minimizing ulcerogenic effects . The compound's structural analogs have been shown to possess significant anti-inflammatory activity in vivo, with IC50 values comparable to established COX inhibitors like Celecoxib.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several cancer cell lines. The presence of the oxadiazole moiety has been linked to enhanced cytotoxicity against various tumor types. For example, one study reported that related compounds demonstrated IC50 values lower than those of the standard drug doxorubicin in Jurkat and A-431 cell lines . The structure-activity relationship (SAR) analysis indicated that the trifluoromethyl substitution plays a crucial role in enhancing cytotoxic effects.
Case Studies
- Antimicrobial Efficacy : A study focused on the synthesis of trifluoromethyl phenyl derivatives demonstrated their effectiveness against Staphylococcus aureus, showing a significant reduction in bacterial load in time-kill assays. The compounds exhibited a bactericidal effect even against stationary phase cells, which are typically resistant to antibiotics .
- Anti-inflammatory Effects : In vivo studies assessing the anti-inflammatory properties of related pyrazole derivatives revealed that these compounds significantly reduced inflammation markers compared to controls. The best-performing analogs showed over 60% inhibition of inflammation in animal models .
- Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines indicated that compounds with similar structural features displayed potent antiproliferative activity. One specific derivative was found to inhibit cell growth effectively at concentrations that were non-toxic to normal cells .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
